

Application Notes and Protocols for Immunohistochemical Analysis of Edaxeterkib Target Engagement

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Compound of Interest

Compound Name: *Edaxeterkib*

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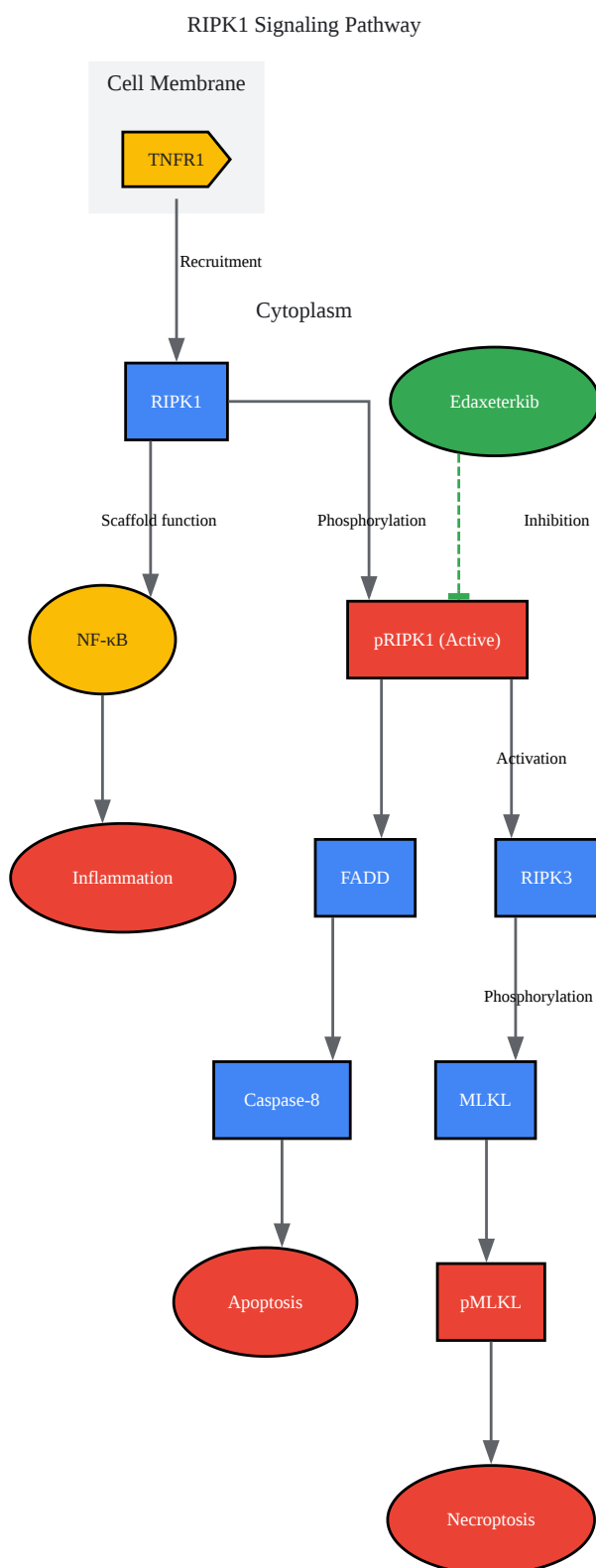
Introduction

Edaxeterkib is a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3][4][5] The kinase activity of RIPK1 is implicated in the pathogenesis of a range of inflammatory and neurodegenerative diseases.[1][2][3] **Edaxeterkib**'s mechanism of action involves the inhibition of RIPK1 kinase activity, thereby blocking downstream signaling events that lead to inflammation and cell death.

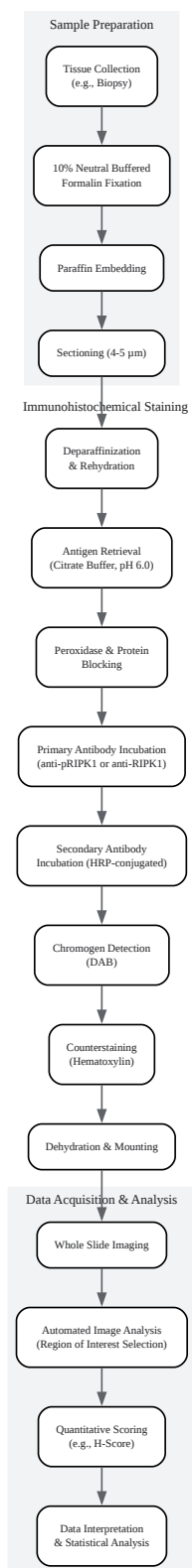
Target engagement biomarkers are crucial tools in drug development to confirm that a therapeutic agent is interacting with its intended molecular target in the relevant tissue.[6] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify target engagement directly within the tissue microenvironment. This application note provides a detailed protocol for assessing the target engagement of **Edaxeterkib** by measuring the phosphorylation status of RIPK1 in formalin-fixed, paraffin-embedded (FFPE) tissue samples. Phosphorylation of RIPK1 at specific sites, such as Ser166, is a key indicator of its activation. [1] By comparing the levels of phosphorylated RIPK1 (pRIPK1) in tissues from subjects treated with **Edaxeterkib** to those from untreated or vehicle-treated subjects, a direct measure of the drug's inhibitory activity can be obtained.

Signaling Pathway of RIPK1

RIPK1 is a key signaling node that integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1).^{[1][5]} Upon ligand binding, RIPK1 is recruited to the receptor complex and can initiate distinct downstream pathways. Its scaffold function can lead to the activation of NF- κ B, a transcription factor that promotes cell survival and inflammation.^{[1][7]} Alternatively, the kinase activity of RIPK1 can trigger two forms of programmed cell death: apoptosis, through interaction with FADD and Caspase-8, or necroptosis, by forming a complex with RIPK3 and MLKL when caspase-8 is inhibited.^{[1][8][9]} **Edaxeterkib** is designed to inhibit this kinase activity, thereby preventing RIPK1-mediated cell death and inflammation.



IHC Workflow for Edaxeterkib Target Engagement

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